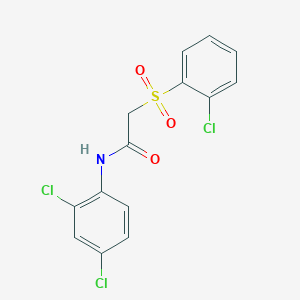

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C14H10Cl3NO3S . It is a derivative of acetamide, which is a family of organic compounds sharing the common functional group RCO-NH2, where R represents an alkyl or aryl group .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on sulfonyl acetamide derivatives emphasizes their synthesis and characterization as a foundation for exploring potential applications. For instance, the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives have been detailed, noting their antibacterial and anti-enzymatic potentials, alongside evaluations of their cytotoxic behavior (Nafeesa et al., 2017). Similarly, research into phenoxy amide derivatives, including the effects of solvent on chlorination, points to the methodological advancements in synthesizing such compounds (Wang et al., 2011).

Pharmacological Evaluation

Several studies have evaluated the pharmacological aspects of sulfonyl and acetamide derivatives, excluding specific drug usage and dosage details. The exploration of novel sulfonamide derivatives for cytotoxic activity against cancer cell lines showcases the potential therapeutic applications of these compounds (Ghorab et al., 2015). Additionally, the synthesis of phenoxyacetamide derivatives and their subsequent pharmacological evaluations highlight the diverse bioactivities that such chemical frameworks might possess (Cremlyn & Pannell, 1978).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral properties of related compounds have been a focal point of research, indicating the significance of sulfonyl acetamide derivatives in addressing infectious diseases. For example, the design, synthesis, and antimicrobial activity evaluation of new compounds containing biologically active segments, including sulfonyl groups, demonstrate the potential for combating microbial resistance (Fadel & Al-Azzawi, 2021). The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity against the tobacco mosaic virus further illustrate the broad spectrum of bioactivity these compounds may offer (Chen et al., 2010).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3S/c15-9-5-6-12(11(17)7-9)18-14(19)8-22(20,21)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCNJPMZJZLKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE](/img/structure/B2949807.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)

![4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)